molecular formula C6H3ClIN3 B1422218 6-Chloro-3-iodoimidazo[1,2-B]pyridazine CAS No. 923595-49-7

6-Chloro-3-iodoimidazo[1,2-B]pyridazine

Cat. No. B1422218
Key on ui cas rn: 923595-49-7
M. Wt: 279.46 g/mol
InChI Key: IWHCPHZAMFSDFM-UHFFFAOYSA-N
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Patent
US07750000B2

Procedure details

14 g of 6-chloroimidazo[1,2-b]pyridazine (Example 1.0) were suspended in 364 ml of acetonitrile, and 20.51 g of N-iodosuccinimide were added. The mixture was stirred at RT for 19 hours. A further 4.31 g of N-iodosuccinimide were added, and the mixture was stirred for 24 hours. The reaction was cooled and the precipitated solid was filtered off with suction, washed with acetonitrile and dried. 17.67 g of the desired product are obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20.51 g
Type
reactant
Reaction Step Two
Quantity
4.31 g
Type
reactant
Reaction Step Three
Quantity
364 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.[I:11]N1C(=O)CCC1=O>C(#N)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([I:11])=[CH:9][N:10]=2)[N:7]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=CN2
Step Two
Name
Quantity
20.51 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
4.31 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Four
Name
Quantity
364 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off with suction
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=CN2)I
Measurements
Type Value Analysis
AMOUNT: MASS 17.67 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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